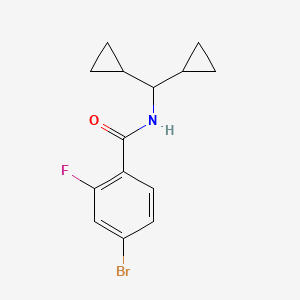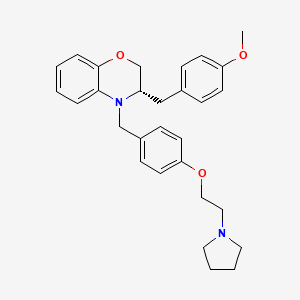
Anticancer agent 14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 14 is a compound that has shown significant promise in the treatment of various cancers. It is part of a broader class of compounds known for their ability to inhibit cancer cell growth and induce apoptosis. This compound has been the subject of extensive research due to its potential to provide a more effective and less toxic alternative to traditional chemotherapy agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 14 typically involves multiple steps, including the formation of key intermediates through various organic reactions. Common synthetic routes include:
Condensation Reactions: These are used to form the core structure of the compound.
Oxidation and Reduction Reactions: These steps are crucial for introducing functional groups that enhance the compound’s anticancer activity.
Substitution Reactions: These are employed to modify the compound’s structure to improve its efficacy and reduce toxicity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors are often used to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Anticancer agent 14 undergoes several types of chemical reactions, including:
Oxidation: This reaction is used to introduce oxygen-containing functional groups.
Reduction: This reaction is used to convert ketones and aldehydes into alcohols.
Substitution: This reaction is used to replace hydrogen atoms with more reactive groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound that have been modified to enhance their anticancer properties. These derivatives often exhibit improved solubility, bioavailability, and potency.
Wissenschaftliche Forschungsanwendungen
Anticancer agent 14 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in cell culture studies to investigate its effects on cancer cell proliferation and apoptosis.
Medicine: Undergoing clinical trials to evaluate its efficacy and safety in treating various types of cancer.
Industry: Used in the development of new anticancer drugs and formulations.
Wirkmechanismus
The mechanism of action of Anticancer agent 14 involves several molecular targets and pathways:
Inhibition of DNA Synthesis: The compound interferes with the replication of DNA in cancer cells, preventing their proliferation.
Induction of Apoptosis: It activates apoptotic pathways, leading to programmed cell death in cancer cells.
Inhibition of Angiogenesis: The compound prevents the formation of new blood vessels that supply nutrients to tumors.
Vergleich Mit ähnlichen Verbindungen
Anticancer agent 14 is compared with other similar compounds to highlight its uniqueness:
Pyrimidine Derivatives: These compounds also inhibit DNA synthesis but may have different toxicity profiles.
Phthalazine Derivatives: Known for their VEGFR-2 inhibitory activity, these compounds have shown promise in targeting specific cancer pathways.
Hydroxycinnamic Acids: These compounds have antioxidant properties and can induce apoptosis through different mechanisms.
This compound stands out due to its unique combination of high efficacy, low toxicity, and broad-spectrum anticancer activity. This makes it a promising candidate for further development and clinical application.
Eigenschaften
Molekularformel |
C29H34N2O3 |
|---|---|
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
(3S)-3-[(4-methoxyphenyl)methyl]-4-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]-2,3-dihydro-1,4-benzoxazine |
InChI |
InChI=1S/C29H34N2O3/c1-32-26-12-8-23(9-13-26)20-25-22-34-29-7-3-2-6-28(29)31(25)21-24-10-14-27(15-11-24)33-19-18-30-16-4-5-17-30/h2-3,6-15,25H,4-5,16-22H2,1H3/t25-/m0/s1 |
InChI-Schlüssel |
HKGSZICHKDTCJI-VWLOTQADSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C[C@H]2COC3=CC=CC=C3N2CC4=CC=C(C=C4)OCCN5CCCC5 |
Kanonische SMILES |
COC1=CC=C(C=C1)CC2COC3=CC=CC=C3N2CC4=CC=C(C=C4)OCCN5CCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



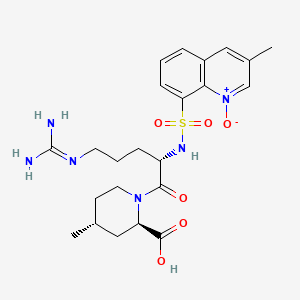
![5-Chloro-4-methyl-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14908285.png)
![8-(2H-chromen-3-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B14908296.png)

![3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14908307.png)
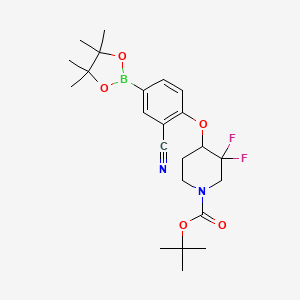


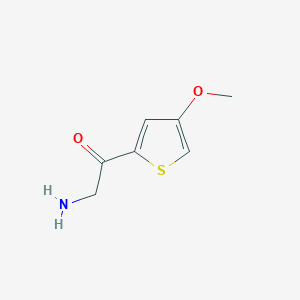
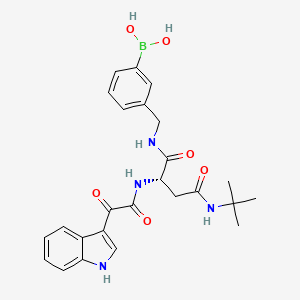
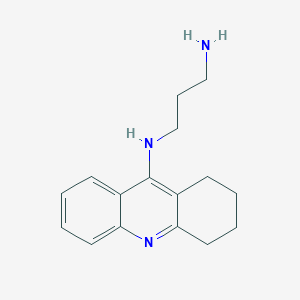
![5-Bromo-6-fluoro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B14908337.png)
